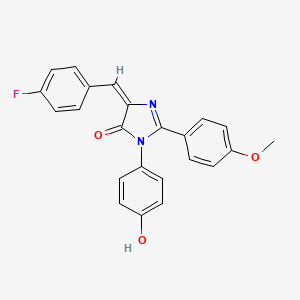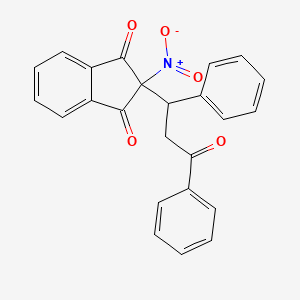![molecular formula C22H14N2O4S B5217174 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone](/img/structure/B5217174.png)
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone, also known as MSK-1, is a synthetic compound that has been developed for its potential therapeutic applications in cancer treatment. MSK-1 belongs to the class of quinone derivatives and has been shown to exhibit potent anti-cancer activity in preclinical studies.
Mécanisme D'action
The mechanism of action of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone involves the generation of reactive oxygen species (ROS) and the inhibition of the thioredoxin system. ROS are highly reactive molecules that can damage cellular components, including DNA and proteins. Cancer cells are more susceptible to ROS-induced damage due to their higher metabolic rate and increased oxidative stress. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone induces the production of ROS in cancer cells, leading to oxidative damage and ultimately cell death.
Biochemical and Physiological Effects:
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has been shown to affect several biochemical and physiological pathways in cancer cells. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone inhibits the activity of the thioredoxin system, which is involved in regulating cellular redox balance. The inhibition of the thioredoxin system by 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone leads to an increase in ROS levels and oxidative stress, ultimately resulting in cancer cell death. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has also been shown to affect the expression of several genes involved in cancer cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone is its potent anti-cancer activity against a wide range of cancer cell lines. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has also been shown to induce apoptosis in cancer cells, which is a desirable characteristic for cancer treatment. However, one of the limitations of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and delivery method for 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone to minimize its toxicity.
Orientations Futures
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer therapeutic. Future studies could focus on optimizing the synthesis of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone to improve yield and purity. Additionally, studies could investigate the optimal dosage and delivery method for 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone to minimize toxicity to normal cells. Further studies could also investigate the potential of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone in combination with other cancer therapeutics to enhance its anti-cancer activity.
Méthodes De Synthèse
The synthesis of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone involves the reaction of 2-methylbenzimidazole with anthraquinone-2-sulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone. The synthesis of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has been reported in several research articles, and the procedure has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has been extensively studied for its anti-cancer properties. Several preclinical studies have shown that 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer treatment.
Propriétés
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)sulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4S/c1-13-23-19-8-4-5-9-20(19)24(13)29(27,28)14-10-11-17-18(12-14)22(26)16-7-3-2-6-15(16)21(17)25/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOFMOGYNIUPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone](/img/structure/B5217091.png)



![2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5217119.png)



![5-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217146.png)
![3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5217153.png)
![2-methoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5217155.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217162.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-methoxybenzamide](/img/structure/B5217168.png)
![2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5217188.png)